molecular formula C10H10BrN B13424588 3-(Bromomethyl)-5-methylbenzeneacetonitrile

3-(Bromomethyl)-5-methylbenzeneacetonitrile

Cat. No.: B13424588
M. Wt: 224.10 g/mol
InChI Key: JNAKYTLRAGBFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-5-methylbenzeneacetonitrile is an organic compound that features a benzene ring substituted with a bromomethyl group and a methyl group, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-methylbenzeneacetonitrile typically involves the bromination of 5-methylbenzeneacetonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of hydrobromic acid in combination with a suitable solvent like xylene under reflux conditions can also be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-methylbenzeneacetonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted benzeneacetonitriles with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Benzylamines or other reduced derivatives.

Scientific Research Applications

3-(Bromomethyl)-5-methylbenzeneacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-methylbenzeneacetonitrile largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The nitrile group can participate in various transformations, including reduction to amines or hydrolysis to carboxylic acids, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)benzeneacetonitrile: Lacks the methyl group at the 5-position.

    5-Methylbenzeneacetonitrile: Lacks the bromomethyl group.

    3-(Chloromethyl)-5-methylbenzeneacetonitrile: Similar structure but with a chlorine atom instead of bromine.

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

2-[3-(bromomethyl)-5-methylphenyl]acetonitrile

InChI

InChI=1S/C10H10BrN/c1-8-4-9(2-3-12)6-10(5-8)7-11/h4-6H,2,7H2,1H3

InChI Key

JNAKYTLRAGBFLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CBr)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.